

An In-depth Technical Guide to 2-Chloro-8-fluoroquinoline

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Compound of Interest

Compound Name: 2-Chloro-8-fluoroquinoline

Cat. No.: B169070

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CAS Number: 124467-23-8

This technical guide provides a comprehensive overview of **2-Chloro-8-fluoroquinoline**, a key intermediate in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its physicochemical properties, synthesis, and biological significance.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **2-Chloro-8-fluoroquinoline** is presented below, providing a ready reference for its physical and chemical characteristics.

Property	Value	Reference
CAS Number	124467-23-8	[1]
Molecular Formula	C ₉ H ₅ ClFN	[1]
Molecular Weight	181.59 g/mol	[1]
Melting Point	75 to 85 °C	
Boiling Point	Not available	
Density	Not available	
Solubility	Not available	

Experimental Protocols

While a specific, published experimental protocol for the synthesis of **2-Chloro-8-fluoroquinoline** is not readily available in the reviewed literature, a plausible and detailed synthetic route can be proposed based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction. This section outlines a representative experimental workflow.

Proposed Synthesis of 2-Chloro-8-fluoroquinoline

The synthesis of **2-Chloro-8-fluoroquinoline** can be envisioned in a two-step process starting from the commercially available 8-fluoro-2-hydroxyquinoline (also known as 8-fluoroquinolin-2-ol).

Step 1: Chlorination of 8-fluoro-2-hydroxyquinoline

This step involves the conversion of the hydroxyl group at the 2-position of the quinoline ring to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl_3).

Materials and Equipment:

- 8-fluoro-2-hydroxyquinoline
- Phosphorus oxychloride (POCl_3)
- Round-bottom flask with a reflux condenser
- Heating mantle
- Stirring apparatus
- Ice bath
- Sodium bicarbonate solution (saturated)
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)
- Rotary evaporator

- Silica gel for column chromatography
- Hexane and Ethyl Acetate for elution

Procedure:

- In a round-bottom flask, a mixture of 8-fluoro-2-hydroxyquinoline (1 equivalent) and phosphorus oxychloride (3-5 equivalents) is prepared.
- The reaction mixture is heated under reflux with stirring for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, the mixture is cooled to room temperature and then slowly poured onto crushed ice with vigorous stirring.
- The aqueous mixture is neutralized by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- The aqueous layer is extracted three times with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
- The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure **2-Chloro-8-fluoroquinoline**.

Biological Significance and Signaling Pathways

2-Chloro-8-fluoroquinoline is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its structural similarity to fluoroquinolone antibiotics suggests its potential role as a precursor in the development of new antibacterial agents. Fluoroquinolones are known to exert their antibacterial effects by targeting bacterial DNA gyrase and topoisomerase IV.

Mechanism of Action of Fluoroquinolones

Fluoroquinolones inhibit the activity of DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. These enzymes are crucial for bacterial DNA

replication, transcription, and repair. By inhibiting these enzymes, fluoroquinolones lead to the cessation of essential cellular processes and ultimately bacterial cell death.

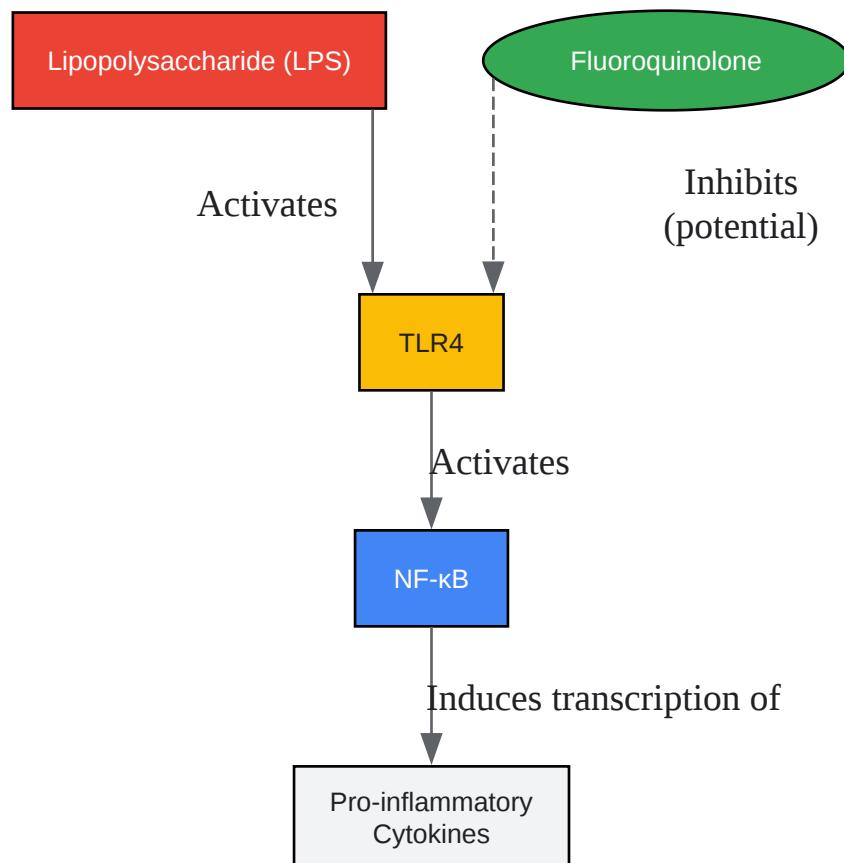


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Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by fluoroquinolones.

Potential Immunomodulatory Role

Some studies on fluoroquinolones have suggested that beyond their direct antibacterial action, they may also possess immunomodulatory properties. This can occur through the modulation of inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF- κ B) pathway.



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References

- 1. 2-Chloro-8-fluoroquinoline | 124467-23-8 [chemicalbook.com]
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